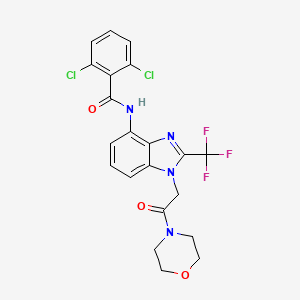

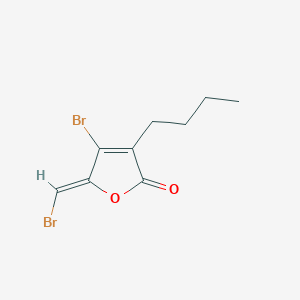

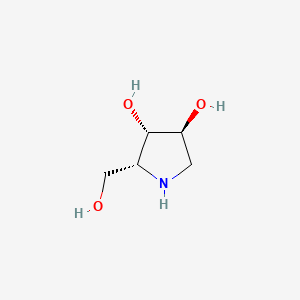

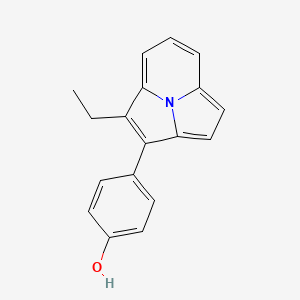

(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone is a natural product found in Osmundaria fimbriata and Delisea pulchra with data available.

Aplicaciones Científicas De Investigación

Inhibition of Biofilm Formation and Bacterial Swarming

(5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, derived from the alga Delisea pulchra, has been identified as an effective inhibitor of biofilm formation and swarming motility in bacteria like Escherichia coli. This compound does not inhibit bacterial growth or swimming but significantly reduces biofilm thickness, water channels, and the percentage of live cells in biofilms, suggesting its potential as a non-toxic method to control bacterial biofilms. Furthermore, it demonstrates a broad-spectrum inhibition of quorum sensing in various bacteria, including Vibrio harveyi and E. coli (Ren, Sims, & Wood, 2001).

Quorum Sensing Inhibition

This compound disrupts quorum sensing-regulated gene expression in Vibrio harveyi, affecting the DNA-binding activity of the transcriptional regulator protein luxR. It blocks quorum sensing-regulated bioluminescence by interacting with a component located downstream of the Hfq protein and makes LuxR(Vh) unable to bind to promoter sequences of quorum sensing-regulated genes (Defoirdt et al., 2007).

Corrosion Inhibition

(5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone also plays a role in reducing corrosion, particularly in the context of microbial-induced corrosion related to Gram-positive bacteria such as Desulfotomaculum orientis. This furanone has been shown to inhibit bacterial growth and significantly reduce the weight loss from mild steel corrosion (Ren & Wood, 2004).

Genetic Impact on Bacillus subtilis

In studies involving Bacillus subtilis, (5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone induced and repressed several genes. Induced genes were primarily involved in stress responses, fatty acid biosynthesis, and transport, whereas repressed genes were related to functions such as lichenan degradation and metabolism. This highlights the compound's potential as a novel antibiotic (Ren et al., 2004).

Additional Applications

- Synthesis of carbon-14 labelled furanone for research (Persson et al., 2004).

- Effect on microbial quorum sensing systems in other bacteria, including Staphylococcus epidermidis (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).

- Inhibition of Bacillus anthracis growth and virulence-gene expression, offering potential novel therapies for anthrax (Jones et al., 2005).

Propiedades

Nombre del producto |

(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone |

|---|---|

Fórmula molecular |

C9H10Br2O2 |

Peso molecular |

309.98 g/mol |

Nombre IUPAC |

(5Z)-4-bromo-5-(bromomethylidene)-3-butylfuran-2-one |

InChI |

InChI=1S/C9H10Br2O2/c1-2-3-4-6-8(11)7(5-10)13-9(6)12/h5H,2-4H2,1H3/b7-5- |

Clave InChI |

UVJAGAXWVHGYRW-ALCCZGGFSA-N |

SMILES isomérico |

CCCCC1=C(/C(=C/Br)/OC1=O)Br |

SMILES canónico |

CCCCC1=C(C(=CBr)OC1=O)Br |

Sinónimos |

(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Benzylpiperazin-1-yl)-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene](/img/structure/B1243302.png)

![(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride](/img/structure/B1243306.png)

![1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile](/img/structure/B1243316.png)

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate](/img/structure/B1243320.png)

![[(2R,3R,4S,5R)-2-[[[(2S)-2-(2,4-dichloro-5-methoxyphenoxy)propanoyl]amino]methyl]-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B1243321.png)

![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-Dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1243324.png)